molecular formula C7H14O4 B12790343 beta-L-Oleandropyranose CAS No. 87037-60-3

beta-L-Oleandropyranose

Cat. No.: B12790343
CAS No.: 87037-60-3
M. Wt: 162.18 g/mol
InChI Key: DBDJCJKVEBFXHG-AXMZGBSTSA-N
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Description

Beta-L-Oleandropyranose: is a carbohydrate derivative that belongs to the class of pyranoses. Pyranoses are six-membered ring structures formed from the cyclization of aldoses. This compound is specifically the beta anomer of L-oleandropyranose, meaning the hydroxyl group on the anomeric carbon is positioned on the opposite side of the ring relative to the CH₂OH group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Oleandropyranose typically involves the cyclization of L-oleandrose. This process can be achieved through the reaction of L-oleandrose with an alcohol under acidic conditions to form the cyclic hemiacetal. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

Industrial Production Methods: Industrial production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: Beta-L-Oleandropyranose can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding lactones or acids using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reduction to alditols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine, room temperature to slightly elevated temperatures.

Major Products Formed:

Scientific Research Applications

Beta-L-Oleandropyranose has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of beta-L-Oleandropyranose involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in carbohydrate metabolism. The compound can also modulate signaling pathways by interacting with receptors or other proteins, leading to various physiological effects .

Comparison with Similar Compounds

  • Beta-L-Talopyranose
  • Beta-L-Allopyranose
  • Beta-L-Rhamnopyranose

Comparison: Beta-L-Oleandropyranose is unique in its specific structural configuration and functional properties. Compared to beta-L-Talopyranose and beta-L-Allopyranose, this compound may exhibit different reactivity and biological activity due to variations in the arrangement of hydroxyl groups and other substituents on the pyranose ring .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable tool for the synthesis of complex molecules and the study of carbohydrate-related processes.

Properties

CAS No.

87037-60-3

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2S,4S,5S,6S)-4-methoxy-6-methyloxane-2,5-diol

InChI

InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6-,7-/m0/s1

InChI Key

DBDJCJKVEBFXHG-AXMZGBSTSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@H](O1)O)OC)O

Canonical SMILES

CC1C(C(CC(O1)O)OC)O

Origin of Product

United States

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